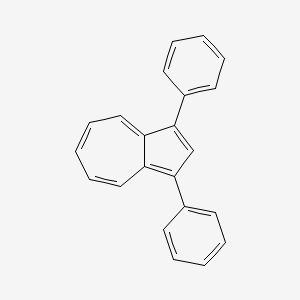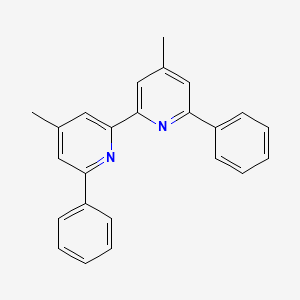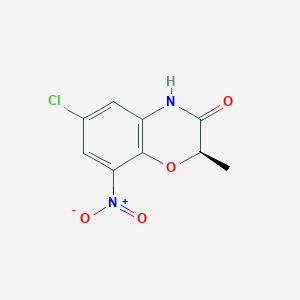![molecular formula C8H15NO3Si B15165773 Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate CAS No. 192874-37-6](/img/structure/B15165773.png)
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trimethylsilyl group attached to an oxime moiety, which imparts distinct chemical behavior
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate typically involves the reaction of methyl acetoacetate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes oximation to yield the final product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed.
Major Products
Oxidation: Oxime derivatives
Reduction: Amine derivatives
Substitution: Substituted silyl ethers
Aplicaciones Científicas De Investigación
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can be easily displaced, allowing for various substitution reactions. The oxime moiety can participate in redox reactions, making the compound versatile in different chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-{[(trimethylsilyl)oxy]imino}pent-2-enoate
- Methyl 4-{[(trimethylsilyl)oxy]imino}hex-2-enoate
- Methyl 4-{[(trimethylsilyl)oxy]imino}hept-2-enoate
Uniqueness
Methyl 4-{[(trimethylsilyl)oxy]imino}but-2-enoate is unique due to its specific chain length and the presence of the trimethylsilyl group, which imparts distinct reactivity compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic applications where precise control over reactivity is required.
Propiedades
Número CAS |
192874-37-6 |
|---|---|
Fórmula molecular |
C8H15NO3Si |
Peso molecular |
201.29 g/mol |
Nombre IUPAC |
methyl 4-trimethylsilyloxyiminobut-2-enoate |
InChI |
InChI=1S/C8H15NO3Si/c1-11-8(10)6-5-7-9-12-13(2,3)4/h5-7H,1-4H3 |
Clave InChI |
SIVZLXWTYVMHIN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC=NO[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-[(4-ethoxy-3-methoxyphenyl)methanediyl]dibenzamide](/img/structure/B15165699.png)

![(E,E)-N,N'-[Anthracene-9,10-diyldi(4,1-phenylene)]bis(1-phenylmethanimine)](/img/structure/B15165708.png)


![9-(4-Methylpent-3-en-1-yl)spiro[5.5]undec-8-en-1-ol](/img/structure/B15165727.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-](/img/structure/B15165741.png)


![2-[(4-Chlorobut-2-yn-1-yl)oxy]naphthalene](/img/structure/B15165756.png)
![2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol](/img/structure/B15165761.png)
![2-hydroxy-N'-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B15165762.png)
![Propanoic acid, 3-[(1S)-1-[(1S,3aR,4S,7aR)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl ester](/img/structure/B15165764.png)

